CDP-abequose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H25N3O14P2 |
|---|---|
Molecular Weight |
533.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7-,8-,9-,11-,12-,13-,14?/m1/s1 |
InChI Key |
JHEDABDMLBOYRG-RIGMPVOTSA-N |
SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origin of Product |
United States |
Biosynthesis of Cdp Abequose
Initial Precursor Mobilization: Glucose-1-Phosphate to CDP-D-glucose
The first committed step in the biosynthesis of CDP-abequose is the conversion of α-D-glucose 1-phosphate to CDP-D-glucose. This reaction is catalyzed by the enzyme glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33), also known as CDP-glucose pyrophosphorylase. wikipedia.orggenome.jp This enzyme facilitates the transfer of a cytidylyl moiety from cytidine (B196190) triphosphate (CTP) to glucose-1-phosphate, releasing pyrophosphate (PPi) as a byproduct. wikipedia.orggenome.jpontosight.aiontosight.ai This step is crucial as it links the glucose moiety to a cytidine nucleotide, activating it for subsequent enzymatic transformations. Glucose-1-phosphate cytidylyltransferase is involved in the biosynthesis of various nucleotide sugars and plays a role in starch and sucrose (B13894) metabolism. wikipedia.orggenome.jpwikipedia.org
Conversion to Key Intermediates
Following the formation of CDP-D-glucose, the pathway proceeds through the generation of key intermediates involving modifications at the C-4 and C-6 positions of the glucose moiety.
Formation of CDP-4-keto-6-deoxy-D-glucose
CDP-D-glucose is converted to CDP-4-keto-6-deoxy-D-glucose by the enzyme CDP-D-glucose 4,6-dehydratase (EC 4.2.1.45). wisc.eduresearchgate.netontosight.ainih.govnih.gov This is an NAD⁺-dependent oxidoreductase that catalyzes the irreversible removal of the hydroxyl group at the C-6 position and the oxidation of the hydroxyl group at the C-4 position to a ketone. wisc.eduresearchgate.netontosight.ainih.govnih.gov This reaction is considered the first irreversible step in the synthesis of CDP-linked 3,6-dideoxyhexoses. wisc.edunih.gov The mechanism involves the abstraction of a proton from the 4'-hydroxyl group, hydride transfer to NAD⁺, and subsequent elimination of water between C-5 and C-6. wisc.eduresearchgate.netnih.gov CDP-4-keto-6-deoxy-D-glucose serves as a branching point for the biosynthesis of various unusual sugars. nih.gov
Generation of CDP-4-dehydro-3,6-dideoxy-D-glucose
The next intermediate, CDP-4-dehydro-3,6-dideoxy-D-glucose (also referred to as CDP-4-keto-3,6-dideoxy-D-glucose), is formed from CDP-4-keto-6-deoxy-D-glucose. This transformation involves the removal of the hydroxyl group at the C-3 position. This step is catalyzed by a system typically involving CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (sometimes referred to as E1) and a reductase (E3). nih.govnih.govgenome.jp E1 is a pyridoxamine (B1203002) 5'-phosphate (PMP) and [2Fe-2S] cluster-dependent enzyme. nih.gov The reaction catalyzed by E1 and E3 is initiated by the formation of a Schiff base between PMP and the 4-keto group of CDP-4-keto-6-deoxy-D-glucose. nih.gov
Terminal Reductive Step: Formation of this compound
The final step in the biosynthesis of this compound involves the reduction of CDP-4-dehydro-3,6-dideoxy-D-glucose. This reaction, which introduces a methylene (B1212753) group at the C-3 position, is catalyzed by a reductase enzyme. While the search results specifically mention CDP-4-dehydro-6-deoxyglucose reductase (EC 1.17.1.1) wikipedia.orggenome.jpqmul.ac.uk and its role in converting CDP-4-dehydro-3,6-dideoxy-D-glucose, the direct reduction to form the deoxy group at C3 and the specific enzyme responsible for the terminal reduction leading to the abequose configuration were not explicitly detailed for this compound in the provided snippets. However, the general pathway for 3,6-dideoxyhexoses involves a reductase acting on the 4-keto-3,6-dideoxy intermediate.
Comparative Biosynthetic Pathways of Dideoxyhexoses
The biosynthesis of 3,6-dideoxyhexoses, including abequose, paratose, and tyvelose (B24345), shares common initial steps but diverges in later stages, leading to the distinct stereochemistries of these sugars.
Distinction from CDP-Paratose and CDP-Tyvelose Pathways
The pathways for synthesizing this compound, CDP-paratose, and CDP-tyvelose diverge after the formation of CDP-4-keto-6-deoxy-D-glucose and CDP-4-dehydro-3,6-dideoxy-D-glucose. While all three 3,6-dideoxyhexoses are derived from CDP-D-glucose via the intermediate CDP-4-keto-6-deoxy-D-glucose, the subsequent enzymatic steps dictate the final sugar structure and stereochemistry. CDP-tyvelose is produced via a pathway that employs CDP-D-glucose as the starting ligand, with CDP-D-glucose 4,6-dehydratase catalyzing the first step. wisc.edunih.gov CDP-tyvelose 2-epimerase catalyzes the last step in the biosynthesis of tyvelose by converting CDP-D-paratose to CDP-D-tyvelose. pdbj.org This indicates that paratose is an intermediate in tyvelose biosynthesis and highlights a key enzymatic difference (a 2-epimerase) that distinguishes the tyvelose pathway. The specific enzymes and their mechanisms acting on the CDP-4-dehydro-3,6-dideoxy-D-glucose intermediate determine whether abequose, paratose, or tyvelose is ultimately formed, involving different epimerization and reduction steps.
The biosynthesis of this compound, a 3,6-dideoxyhexose (B1251815) found in the O-antigens of certain Gram-negative bacteria like Salmonella enterica and Yersinia pseudotuberculosis, shares initial enzymatic steps with the biosynthesis of other CDP-linked 3,6-dideoxyhexoses such as CDP-paratose and CDP-tyvelose researchgate.netnih.govoup.com. These pathways diverge at later stages, leading to the synthesis of the specific dideoxy sugar nih.govasm.org.
The common pathway begins with CDP-glucose asm.org. The first shared enzymatic step is catalyzed by CDP-glucose 4,6-dehydratase (EC 4.2.1.45), which converts CDP-glucose to CDP-4-dehydro-6-deoxy-D-glucose nih.govasm.orgwikipedia.org. This enzyme is a hydro-lyase that utilizes NAD+ as a cofactor wikipedia.org. This intermediate, CDP-4-dehydro-6-deoxy-D-glucose, serves as a branch point for the synthesis of various 3,6-dideoxyhexoses nih.gov.
Following the formation of CDP-4-dehydro-6-deoxy-D-glucose, the pathway involves a series of reactions to introduce the 3-deoxy group and modify the sugar moiety to yield the specific dideoxyhexose. In the case of this compound biosynthesis, the subsequent steps involve enzymes that are distinct from those leading to CDP-paratose or CDP-tyvelose nih.govasm.org.
The divergent branch leading specifically to this compound involves further enzymatic transformations of CDP-4-dehydro-6-deoxy-D-glucose. While the precise details of all intermediate steps and enzymes can vary between organisms, a key enzyme in the abequose branch is this compound synthase (EC 1.1.1.341), also known as RfbJ in Salmonella asm.orggenome.jpuniprot.org. This enzyme is an oxidoreductase that catalyzes a step in the conversion to this compound genome.jpuniprot.org. Studies in Salmonella serogroup B, which contains abequose in its O-antigen, have identified the rfbJ gene as encoding abequose synthase, the final and unique step in this compound biosynthesis in this serogroup asm.orgasm.org.
In contrast, the pathways for CDP-paratose and CDP-tyvelose diverge at the CDP-4-dehydro-6-deoxy-D-glucose intermediate. CDP-paratose synthase (encoded by rfbS in Salmonella) acts on this intermediate to produce CDP-paratose asm.orgasm.org. Subsequently, CDP-tyvelose epimerase (encoded by rfbE in Salmonella) can convert CDP-paratose to CDP-tyvelose asm.orgasm.org. The presence and activity of these specific enzymes dictate which 3,6-dideoxyhexose is produced asm.org.
The genes encoding the enzymes for the biosynthesis of these dideoxyhexoses are often located within the rfb gene cluster, which is responsible for O-antigen synthesis asm.orgoup.com. The variation in the genes within this cluster, particularly those encoding the enzymes for the final steps, accounts for the diversity in the terminal dideoxy sugars found in the O-antigens of different bacterial serotypes nih.govasm.orgasm.org.
The shared initial steps and subsequent divergent enzymatic branches highlight a common evolutionary origin for the biosynthesis of these immunodominant 3,6-dideoxyhexoses researchgate.netasm.org. The specific enzymes in the divergent branches, such as this compound synthase, are crucial in determining the final sugar structure and thus the antigenic specificity of the bacterium asm.orgasm.org.
Here is a summary of the shared and divergent enzymatic steps:
| Step | Substrate | Product | Enzyme | EC Number | Pathway(s) Involved |
| Initial Step | Glucose-1-phosphate | CDP-glucose | Glucose-1-phosphate cytidylyltransferase | 2.7.7.33 | Shared (various nucleotide sugars) |
| Shared Dehydration | CDP-glucose | CDP-4-dehydro-6-deoxy-D-glucose | CDP-glucose 4,6-dehydratase | 4.2.1.45 | Shared (this compound, -paratose, -tyvelose, etc.) nih.govasm.orgwikipedia.org |
| Divergent Branch to this compound | CDP-4-dehydro-6-deoxy-D-glucose | This compound | This compound synthase | 1.1.1.341 | This compound Biosynthesis asm.orggenome.jpuniprot.org |
| Divergent Branch to CDP-Paratose | CDP-4-dehydro-6-deoxy-D-glucose | CDP-paratose | CDP-paratose synthase | - | CDP-Paratose Biosynthesis asm.orgasm.org |
| Further Divergence from CDP-Paratose | CDP-paratose | CDP-tyvelose | CDP-tyvelose epimerase | 5.1.3.10 | CDP-Tyvelose Biosynthesis asm.orgasm.orgwikipedia.orgexpasy.orggenome.jp |
Note: EC numbers for CDP-paratose synthase may not be consistently defined or might be part of a multi-functional enzyme system in some organisms.
Detailed research findings have focused on the genes encoding these enzymes and their distribution in different bacterial serotypes. For example, the rfbJ gene encoding this compound synthase has been identified and sequenced in Salmonella enterica serogroup B asm.orgasm.org. Comparisons of the genetic sequences of rfbJ, rfbS, and rfbE in different Salmonella serogroups have provided insights into the evolutionary history of these pathways, suggesting that while homologous, the genes encoding the divergent steps have undergone ancient divergence asm.org.
The enzymatic mechanisms of some of these enzymes, such as CDP-glucose 4,6-dehydratase, have been studied, revealing their dependence on cofactors like NAD+ wikipedia.org. Further research continues to elucidate the intricate details of the catalytic mechanisms and structural biology of the enzymes involved in the divergent branches, contributing to a comprehensive understanding of 3,6-dideoxyhexose biosynthesis.
Enzymology of Cdp Abequose Biosynthesis and Transfer
Cytidylyltransferases in CDP-Abequose Pathway
The initial step in the pathway is catalyzed by a cytidylyltransferase, which activates glucose-1-phosphate by coupling it with CTP.
Glucose-1-Phosphate Cytidylyltransferase (rfbF, EC 2.7.7.33): Biochemical Characterization and Kinetics
Glucose-1-phosphate cytidylyltransferase, encoded by the rfbF gene (also known as ddhA in the updated nomenclature), catalyzes the reversible reaction between α-D-glucose 1-phosphate and CTP to form CDP-D-glucose and pyrophosphate. cabidigitallibrary.orgnih.govuniprot.orgcaymanchem.com This enzyme represents the first committed step in the biosynthesis of this compound and other CDP-linked 3,6-dideoxyhexoses. nih.govwisc.edu
Biochemical characterization of the enzyme from Salmonella enterica strain LT2 has shown it to be a protein with a subunit molecular weight of approximately 31,000, which aligns with the molecular weight calculated from the rfbF gene sequence. nih.gov The enzyme purified from Salmonella enterica strain LT2 was obtained with a 64-fold enrichment. nih.gov
Kinetic studies, including product inhibition patterns, initially suggested a "ping-pong" type of mechanism for the Salmonella enterica enzyme. nih.gov However, more detailed kinetic and structural analyses of the enzyme from Salmonella typhi have indicated that the reaction proceeds via a sequential rather than a ping-pong Bi Bi mechanism. nih.gov The enzyme utilizes both CTP and UTP as substrates with similar efficiency. nih.gov
Reported Michaelis-Menten constants () for the Salmonella enterica enzyme are 0.28 mM for CTP, 0.64 mM for α-D-glucose 1-phosphate, 0.11 mM for CDP-D-glucose, and 1.89 mM for pyrophosphate. nih.gov The enzyme requires Mg for activity, with one Mg ion binding per subunit. uniprot.org Structural studies of the Salmonella typhi enzyme complexed with MgCTP revealed that the nucleotide binding pocket is contained within a single subunit. nih.gov Key residues involved in nucleotide binding include Thr14, Arg15, Lys25, and Arg111. nih.gov
Here is a summary of kinetic parameters for Salmonella enterica Glucose-1-Phosphate Cytidylyltransferase:
| Substrate/Product | (mM) |
| CTP | 0.28 |
| α-D-glucose 1-phosphate | 0.64 |
| CDP-D-glucose | 0.11 |
| Pyrophosphate | 1.89 |
Dehydratases and Epimerases in Deoxyhexose Synthesis
Following the formation of CDP-glucose, a series of modifications to the sugar moiety occur, involving dehydratases and epimerases, to generate the dideoxyhexose precursor.
CDP-glucose 4,6-dehydratase (rfbG): Mechanistic Insights
CDP-glucose 4,6-dehydratase, encoded by the rfbG gene (also known as ddhB), catalyzes the irreversible conversion of CDP-D-glucose to CDP-4-keto-6-deoxyglucose. cabidigitallibrary.orgwisc.eduresearchgate.netnih.gov This is an NAD-dependent intramolecular oxidation-reduction reaction and is the first irreversible step in the synthesis of CDP-linked 3,6-dideoxyhexoses. wisc.eduresearchgate.net
Mechanistic studies, including structural analysis of the enzyme from Yersinia pseudotuberculosis and Salmonella typhi, provide insights into its catalytic action. wisc.eduresearchgate.netnih.gov The enzyme is a tetramer, with each subunit consisting of two domains. wisc.edu The N-terminal domain contains a Rossmann fold, which serves as the binding site for the NAD(H) cofactor. wisc.edu The C-terminal domain primarily consists of α-helices and forms the binding pocket for the CDP moiety of the substrate. wisc.edu The sugar portion of CDP-glucose binds in the cleft between the two domains. wisc.edu
The proposed mechanism involves Tyr159 (in Salmonella typhi) acting as a catalytic base to abstract a proton from the 4'-hydroxyl group of the glucose moiety, initiating a hydride transfer to NAD. wisc.eduresearchgate.netnih.gov This leads to the formation of a 4-keto intermediate. Subsequently, elimination of water between C-5 and C-6, possibly facilitated by residues like Asp135 and Lys136, results in the 6-deoxy modification and the formation of CDP-4-keto-6-deoxyglucose. wisc.edu
This compound Synthase (rfbJ, EC 1.1.1.341)
The final enzyme in the dedicated pathway for this compound biosynthesis is this compound synthase.
Catalytic Mechanism and Substrate Specificity
This compound synthase, encoded by the rfbJ gene (also known as abe), catalyzes the final step in the biosynthesis of this compound. cabidigitallibrary.orgasm.orggenome.jpwikipedia.org This enzyme is classified as an oxidoreductase and has the systematic name CDP-alpha-D-abequose:NADP 4-oxidoreductase (EC 1.1.1.341). genome.jpwikipedia.org It catalyzes the reaction: CDP-alpha-D-abequose + NADP CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose + NADPH + H. genome.jpwikipedia.orguniprot.org While the systematic name indicates the reverse reaction, the enzyme functions in the forward direction in abequose biosynthesis, reducing the C-4 keto group of CDP-4-keto-3,6-dideoxy-D-glucose to form the C-4 hydroxyl group with the specific stereochemistry of abequose. psu.edu
The enzyme utilizes NADPH as a cofactor for the reduction. psu.edu this compound synthase shows homology to UDP-glucose-4-epimerase, an enzyme involved in the interconversion of UDP-glucose and UDP-galactose. psu.eduresearchgate.net However, unlike UDP-glucose-4-epimerase which can attack the C-4 keto intermediate from either side to yield different epimers, abequose synthase is thought to specifically reduce the C-4 keto group of CDP-4-keto-3,6-dideoxy-D-glucose to yield only the abequose stereochemistry. psu.edu This specificity is crucial for determining the O-antigen serotype. The gene rfbJ is specific to Salmonella serogroup B and confers the ability to synthesize abequose. asm.orgresearchgate.net
The catalytic mechanism involves the reduction of the ketone at the C-4 position of the CDP-4-keto-3,6-dideoxy-D-glucose intermediate using NADPH as the reducing agent. This reaction establishes the stereochemistry at the C-4 position, resulting in the formation of this compound. psu.edu The substrate specificity of RfbJ is directed towards CDP-4-keto-3,6-dideoxy-D-glucose, leading specifically to the formation of this compound. asm.orgpsu.edu
Cofactor Requirements (NADP+/NADPH)
The biosynthesis of this compound involves a series of enzymatic reactions starting from CDP-glucose. Several enzymes in this pathway require specific cofactors. Abequose synthase (also known as this compound synthase, EC 1.1.1.341), encoded by the rfbJ gene, is a key enzyme in the terminal step of this compound formation. This enzyme catalyzes the reduction of CDP-4-keto-3,6-dideoxy-alpha-D-glucose to CDP-alpha-D-abequose. Research indicates that abequose synthase utilizes NADPH as a cofactor in this reduction step. asm.orgwikipedia.orguniprot.org The reaction catalyzed by this compound synthase can be represented as:
CDP-alpha-D-abequose + NADP⁺ <=> CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose + NADPH + H⁺ wikipedia.orguniprot.org
Enzyme Kinetics and Inhibition Studies
Enzyme kinetics and inhibition studies are vital for understanding the catalytic mechanisms of the enzymes involved in this compound biosynthesis and for identifying potential inhibitors. While specific detailed kinetic and inhibition data solely focused on every enzyme in the this compound biosynthesis pathway are not extensively detailed in the provided search results, general principles of enzyme kinetics and inhibition apply.
Enzyme kinetics typically involves analyzing reaction rates under varying substrate and cofactor concentrations to determine parameters such as Vmax (maximum reaction rate) and Km (Michaelis constant, reflecting substrate affinity). fiveable.me Inhibition studies investigate how the presence of specific molecules affects enzyme activity, helping to identify competitive, uncompetitive, non-competitive, or mixed inhibition patterns. fiveable.memdpi.com
Studies on related enzymes in deoxysugar biosynthesis pathways, such as CDP-D-paratose synthase, have employed bisubstrate kinetic analysis, product inhibition studies, and dead-end competitive inhibition studies to elucidate reaction mechanisms. annualreviews.org Product inhibition, where the reaction product inhibits the enzyme, is a common phenomenon that needs to be considered in kinetic analysis. mdpi.com
Although direct kinetic parameters for rfbJ-encoded abequose synthase are not explicitly provided, the enzyme's function as an oxidoreductase utilizing NADPH suggests that kinetic studies would involve varying concentrations of CDP-4-keto-3,6-dideoxy-alpha-D-glucose and NADPH. Inhibition studies could explore the effects of substrate analogs or potential inhibitors targeting the active site or cofactor binding site.
Abequosyltransferases (rfbV/wbaV, EC 2.4.1.60)
Abequosyltransferase (EC 2.4.1.60), encoded by the rfbV or wbaV gene in Salmonella, is a glycosyltransferase responsible for transferring the abequose moiety from this compound to a lipid-linked oligosaccharide acceptor. wikipedia.orggenome.jpkegg.jp This is a critical step in the assembly of the O-antigen repeat unit.
The systematic name for this enzyme is CDP-alpha-D-abequose:D-mannosyl-L-rhamnosyl-D-galactose-1-diphospholipid D-abequosyltransferase. wikipedia.org It belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org
Mechanism of Abequose Transfer to Oligosaccharide Lipid Carriers
Abequosyltransferase catalyzes the transfer of abequose from the nucleotide sugar donor, this compound, to a specific acceptor molecule which is an oligosaccharide linked to an undecaprenyl pyrophosphate (Und-PP) carrier lipid. wikipedia.orggenome.jpresearchgate.net This process involves the formation of a glycosidic bond between abequose and the acceptor, with the release of CDP. wikipedia.org
The general mechanism of glycosyltransferases involves the cleavage of the glycosidic bond in the nucleotide sugar donor and the formation of a new glycosidic bond with the acceptor. The specific mechanism (e.g., retaining or inverting the anomeric configuration) depends on the particular glycosyltransferase. The KEGG database indicates that Abequosyltransferase (EC 2.4.1.60) is a configuration retaining enzyme. genome.jp This means the anomeric configuration of abequose is preserved during the transfer to the acceptor.
The acceptor substrate is assembled on the Und-PP carrier at the inner surface of the inner membrane in Salmonella enterica. researchgate.net The abequosyltransferase acts on this lipid-linked oligosaccharide. wikipedia.orggenome.jp
Acceptor Substrate Specificity (e.g., D-mannosyl-L-rhamnosyl-D-galactose-1-diphospholipid)
Abequosyltransferases exhibit specificity for both the nucleotide sugar donor (this compound) and the acceptor substrate. The primary acceptor substrate for the Salmonella abequosyltransferase is D-mannosyl-L-rhamnosyl-D-galactose-1-diphospholipid. wikipedia.orggenome.jp This trisaccharide is linked to the undecaprenyl pyrophosphate carrier lipid. wikipedia.orggenome.jp
The reaction catalyzed is:
This compound + D-mannosyl-L-rhamnosyl-D-galactose-1-diphospholipid <=> CDP + D-abequosyl-D-mannosyl-rhamnosyl-D-galactose-1-diphospholipid wikipedia.org
This demonstrates the enzyme's specificity for the trisaccharide structure linked to the lipid carrier. Glycosyltransferases generally have narrow acceptor substrate specificity, recognizing specific monosaccharide units or other residues like lipids. nih.govnih.gov While the primary acceptor is the mannosyl-rhamnosyl-galactose-diphospholipid, some abequosyltransferases may exhibit some flexibility and can transfer other dideoxyhexoses like paratose or tyvelose (B24345) if they are available in the cell. genome.jp This suggests a degree of promiscuity in recognizing the dideoxyhexose moiety of the nucleotide sugar donor, depending on the strain. genome.jp
Role in O-Antigen Repeat Unit Assembly
Abequosyltransferase plays a crucial role in the assembly of the O-antigen repeat unit in Salmonella. genome.jpkegg.jpresearchgate.net The O-antigen is a polymer of repeating oligosaccharide units. In Salmonella enterica serovar Typhimurium, the repeat unit is a four-residue branched structure. researchgate.net This repeat unit is synthesized on the Und-PP carrier lipid at the inner membrane. researchgate.net
The synthesis of the repeat unit involves the sequential addition of monosaccharides by various glycosyltransferases. researchgate.net Abequosyltransferase (WbaV/RfbV) is responsible for adding the abequose residue to the growing oligosaccharide chain on the lipid carrier. researchgate.net Specifically, it adds abequose in an alpha-1,3 linkage to the mannosyl residue of the mannosyl-rhamnosyl-galactose backbone. asm.orgpsu.edu This addition of abequose is characteristic of Salmonella serogroup B and confers the O4 antigenic specificity. asm.orgpsu.edu
After the complete repeat unit is assembled on the Und-PP carrier, it is translocated across the inner membrane by a transporter (Wzx) and then polymerized by the O-antigen polymerase (Wzy) into the long O-antigen chain. researchgate.net Thus, the action of abequosyltransferase is essential for forming the complete O-antigen repeat unit before polymerization.
Configurational Aspects of Transferase Activity
The configurational aspect of glycosyltransferase activity refers to whether the enzyme catalyzes the transfer of the sugar residue with retention or inversion of the anomeric configuration at the glycosidic bond. As mentioned earlier, Abequosyltransferase (EC 2.4.1.60) is classified as a configuration retaining enzyme. genome.jp
This means that if CDP-alpha-D-abequose is the donor substrate, the abequose residue is transferred to the acceptor with the alpha anomeric configuration preserved in the newly formed glycosidic bond. The systematic name of the enzyme, CDP-alpha-D-abequose:alpha-D-mannopyranosyl-(1->4)-alpha-L-rhamnopyranosyl-(1->3)-alpha-D-galactopyranosyl-diphospho-ditrans,octacis-undecaprenol 3III-alpha-abequosyltransferase (configuration retaining), explicitly states this characteristic. genome.jp
Genetic Architecture and Regulation of Cdp Abequose Metabolism
The rfb Gene Cluster: Organization and Composition
The rfb gene cluster (from "rough phenotype B") houses the collection of genes responsible for the synthesis of the nucleotide sugar precursors, their assembly into O-antigen repeating units, and the subsequent processing of these units. nih.gov The composition of this cluster is a primary determinant of O-antigen structure and, consequently, the bacterial serotype. thermofisher.com
In bacteria such as Salmonella enterica, the rfb gene cluster is typically located on the chromosome between the galF and gnd genes. researchgate.net In contrast, within the genus Yersinia, the cluster is found between the hemH and gsk genes. nih.govmicrobiologyresearch.org These clusters can vary significantly in size, ranging from approximately 6 to over 26 kilobases, and may contain anywhere from 7 to 26 putative genes. thermofisher.com
The genes within the rfb cluster can be broadly categorized into three functional groups:
Nucleotide Sugar Precursor Synthesis: Genes encoding enzymes for the synthesis of the specific monosaccharides that make up the O-antigen unit. For abequose-containing O-antigens, this includes the pathway to create CDP-abequose.
Glycosyltransferases: Genes for enzymes that sequentially transfer these sugars to a lipid carrier (undecaprenyl phosphate) in the cytoplasmic membrane, assembling the O-unit.
O-Antigen Processing: Genes encoding proteins like the O-unit flippase (wzx) and the O-antigen polymerase (wzy or rfc), which transport the completed O-unit across the membrane and polymerize it, respectively. nih.gov
The synthesis of this compound from the precursor CDP-D-glucose involves a four-step enzymatic pathway. The genes encoding these enzymes are located within the rfb cluster. In the well-studied Salmonella enterica serovar Typhimurium (serogroup B), several of these key genes have been identified and mapped. nih.govnih.gov
rfbF and rfbG : The initial steps in the pathway are shared with the synthesis of other 6-deoxysugars, such as rhamnose. The product of the rfbG gene, CDP-glucose 4,6-dehydratase, catalyzes the conversion of CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose. nih.gov The subsequent step, a C-3 deoxygenation, is catalyzed by the CDP-6-deoxy-D-xylo-4-hexulose-3-dehydrase, encoded by rfbF. nih.gov Homologs of rfbF and rfbG have also been identified in the rfb clusters of other bacteria, such as Yersinia enterocolitica, highlighting a conserved pathway for dideoxyhexose synthesis. nih.gov
rfbJ : This gene encodes the terminal and serogroup-defining enzyme, this compound synthase. This enzyme catalyzes the final reduction step to produce this compound. The presence and specific sequence of rfbJ are characteristic of Salmonella serogroup B strains.
rfbH and rfbV : The nomenclature and presence of genes designated rfbH and rfbV can vary. In some contexts, rfbH is used to denote the O-antigen chain length determinant protein (wzz). Other genes within the cluster, often designated with names like rfbK, rfbM, or rfbP, typically encode the glycosyltransferases responsible for assembling the complete O-antigen repeating unit. nih.gov
The table below summarizes the key genes in the this compound pathway as found in Salmonella.
| Gene | Encoded Enzyme | Function in this compound Pathway |
| rfbG | CDP-glucose 4,6-dehydratase | Catalyzes the first step, converting CDP-D-glucose. |
| rfbF | CDP-6-deoxy-D-xylo-4-hexulose-3-dehydrase | Performs the C-3 deoxygenation step. |
| rfbJ | This compound synthase | Catalyzes the final reduction to form this compound. |
Comparative analysis of rfb gene clusters across different bacterial species and even within serogroups of the same species reveals remarkable diversity. nih.gov This genetic variation is the foundation for the vast array of O-antigen structures observed in nature. oup.com
For instance, the rfb clusters of Salmonella serogroups A, B, and D share a common backbone structure for the synthesis of the mannose-rhamnose-galactose repeating unit. However, they differ critically in the genes that produce the unique dideoxyhexose side branch: paratose in group A (rfbS), abequose in group B (rfbJ), and tyvelose (B24345) in group D (rfbS + rfbE). asm.orgresearchgate.net
A common feature of rfb clusters in Enterobacteriaceae is a significantly lower G+C content (often 34-49%) compared to the average for the rest of the bacterial genome. thermofisher.comnih.gov This suggests that these gene clusters have been acquired from a different species via horizontal gene transfer. thermofisher.comasm.org While genes for common sugar pathways (e.g., mannose) can show moderate homology across serogroups, the genes for specific sugar synthesis, transferases, and O-antigen processing often show little to no homology, indicating distinct evolutionary origins. nih.govthermofisher.com
| Bacterial Species | Typical Location of rfb Cluster | Key Genomic Feature |
| Salmonella enterica | Between galF and gnd | Low G+C content; high diversity in serotype-specific genes. nih.govnih.gov |
| Escherichia coli | Between galF and gnd | High diversity; some clusters share homology with Salmonella clusters. researchgate.net |
| Yersinia spp. | Between hemH and gsk | Often organized into distinct operons with dedicated promoters. nih.govmicrobiologyresearch.orgnih.gov |
| Shigella dysenteriae | Between galF and gnd | Can utilize host genes (rfe) for initiating O-unit synthesis. nih.gov |
Transcriptional and Translational Regulation of Biosynthetic Genes
The expression of the rfb gene cluster is tightly regulated to coordinate O-antigen production with cell growth and environmental conditions. In many species, including Salmonella and Yersinia, the rfb genes are organized as an operon or a set of operons, allowing for coordinated transcription. nih.govnih.govnih.gov
Potential promoter regions have been identified near the start of the rfb cluster in Salmonella. nih.gov In Yersinia pseudotuberculosis, a conserved JUMPStart sequence is found upstream of the cluster, which is believed to contain the promoter region. nih.gov Furthermore, studies in Yersinia enterocolitica have identified functional tandem promoters driving the expression of two separate operons within the rfb region. nih.gov
Transcriptional regulation can be complex and integrated with broader cellular regulatory networks. In Salmonella Typhi, the expression of O-antigen is growth-phase dependent, increasing at the onset of the stationary phase. uchile.cl This regulation is mediated by the alternative sigma factors RpoN (σ⁵⁴) and RpoS (σ³⁸), which control the transcription of rfaH. uchile.cl The RfaH protein is a specialized transcription elongation factor that acts as a positive regulator of the rfb gene cluster by preventing premature termination of transcription. uchile.cl
Environmental factors also play a significant role. In Salmonella, acid stress has been shown to up-regulate the expression of rfb genes, potentially enhancing virulence. researchgate.net Other conditions, such as high temperature or salt concentration, can lead to a decrease in the length of the O-antigen chains, suggesting modulation of the expression or activity of the O-antigen polymerase (wzy). oup.com
While less is known about translational control, the presence of rare codons in some O-antigen processing genes, such as wzy (rfc), has led to the hypothesis that translation rates may be restricted to regulate the level of polymerization. researchgate.net
Gene Duplication, Divergence, and Horizontal Gene Transfer
The evolution of the rfb locus is a dynamic process driven largely by gene duplication, divergence, and, most significantly, horizontal gene transfer (HGT). These mechanisms are responsible for the generation of new O-antigen structures and the rapid diversification of bacterial serotypes.
HGT allows for the acquisition of entirely new rfb gene clusters, enabling a bacterium to express a completely different O-antigen. The low G+C content of many rfb clusters is strong evidence for their acquisition from unrelated species. thermofisher.com This process is thought to be a primary mechanism for creating new pathogenic variants that can evade host immunity.
O-antigen polymorphism, the structural diversity of O-antigens, arises through several evolutionary pathways:
Acquisition of Entire Gene Clusters: Bacteria can acquire a complete rfb locus through HGT, leading to a major change in O-antigen structure.
Recombination and Gene Cassette Exchange: Recombination events between different rfb clusters can create hybrid loci. This can involve the exchange of individual genes or "cassettes" of genes, such as those encoding specific glycosyltransferases, leading to novel combinations of sugars and linkages.
Gene Duplication and Divergence: Duplication of a gene within the cluster can provide a redundant copy that is free to accumulate mutations and evolve a new function (neofunctionalization) or a specialized version of the original function (subfunctionalization). This is a potential pathway for the evolution of new glycosyltransferases with different sugar or linkage specificities.
Point Mutations: The accumulation of point mutations in biosynthetic or transferase genes can alter enzyme specificity, leading to subtle but antigenically significant changes in O-antigen structure.
An example of these evolutionary processes can be seen in the Salmonella serogroups A, B, and D. These groups likely evolved from a common ancestor, with the divergence of the dideoxyhexose synthase genes (rfbS and rfbJ) and the acquisition or mutation of the epimerase gene (rfbE) leading to the distinct serogroup-defining sugars. asm.org
The genetic changes within the rfb cluster have a direct and profound impact on the antigenic specificity of the bacterium. thermofisher.com The O-antigen is a major surface antigen, and alterations to its structure can prevent recognition by host antibodies raised against a previous infection.
The synthesis of a specific sugar like abequose by the RfbJ enzyme in Salmonella serogroup B creates the immunodominant epitope that defines that serogroup. The absence of this gene, and the presence of a functional alternative like paratose synthase (rfbS) in serogroup A, results in a completely different antigenic profile. This genetic basis of antigenicity is so precise that PCR-based methods targeting these serotype-specific genes (e.g., rfbJ) can be used for rapid and accurate bacterial identification.
Therefore, the evolution of the rfb gene cluster is a key driver in the host-pathogen arms race. The constant generation of new O-antigen structures through mechanisms like HGT and gene divergence allows bacteria to evade the host immune system, contributing to the emergence of new and successful pathogenic lineages.
Mutational Analysis and Pathway Disruption Studies
The investigation into the genetic underpinnings of this compound metabolism has heavily relied on mutational analysis. By systematically deleting or altering specific genes within the biosynthesis pathway, researchers have been able to correlate genetic information with biochemical function. These studies have been particularly insightful in the context of Salmonella, where the O-antigen is a major determinant of serological specificity and virulence.
Effects of Gene Deletions on this compound Production and O-Antigen Assembly
The targeted deletion of genes within the rfb cluster has profound and predictable consequences on the production of this compound and the final structure of the O-antigen. These effects are most clearly illustrated by the manipulation of genes responsible for the terminal steps of abequose synthesis.
In Salmonella enterica serogroup B, the O-antigen, also known as the O4 antigen, is characterized by the presence of abequose. The synthesis of this sugar is contingent on a series of enzymatic reactions encoded by the rfb gene cluster. A pivotal enzyme in this pathway is this compound synthase, which is encoded by the rfbJ gene. This enzyme catalyzes the final step in the formation of this compound.
Studies involving the targeted deletion or replacement of the rfbJ gene have provided definitive evidence of its function. When the rfbJ gene is deleted from a Salmonella serogroup B strain, the bacterium loses the ability to synthesize this compound. Consequently, abequose is not incorporated into the O-antigen repeating unit. This results in a significant alteration of the O-antigen structure, leading to a loss of the O4 antigenic specificity. In some cases, extensive deletions within the rfb region can lead to a "rough" phenotype, where the entire O-antigen is absent, leaving only the core oligosaccharide and lipid A components of the LPS.
Conversely, genetic manipulation has also demonstrated the transfer of O-antigen specificity. In Salmonella serogroup D, the O-antigen (O9) contains tyvelose instead of abequose. The synthesis of tyvelose is directed by the rfbS and rfbE genes. In elegant gene-swapping experiments, the rfbJ gene from a serogroup B strain has been introduced into a serogroup D strain that lacks its native rfbSE genes. The resulting recombinant strain expresses the O4 antigen, demonstrating that the presence of rfbJ is sufficient to direct the synthesis of abequose and its incorporation into the O-antigen. nih.gov Similarly, replacing the rfbJ gene in a serogroup B strain with the rfbSE genes from a serogroup D strain leads to the production of the O9 antigen instead of the O4 antigen. nih.gov
These mutational analyses underscore the modular nature of the rfb gene cluster and the critical role of individual genes in determining the final O-antigen structure. The deletion of a single gene, such as rfbJ, can completely abrogate the production of this compound and fundamentally alter the surface chemistry and serological identity of the bacterium.
The following table summarizes the key findings from gene deletion and replacement studies targeting the this compound biosynthesis pathway in Salmonella enterica.
| Genetic Modification | Bacterial Strain (Serogroup) | Effect on this compound Production | Resulting O-Antigen Phenotype |
| Deletion of rfbJ | S. enterica (Serogroup B) | Abolished | Loss of O4 antigen; may result in a "rough" phenotype |
| Replacement of rfbJ with rfbSE | S. enterica (Serogroup B) | Abolished | Expression of O9 antigen instead of O4 |
| Insertion of rfbJ | S. enterica (Serogroup D) | Enabled | Expression of O4 antigen |
Biological Significance in Microbial Systems
CDP-Abequose as a Determinant of Lipopolysaccharide (LPS) O-Antigen Structure
Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, consisting of lipid A, a core oligosaccharide, and the O-specific polysaccharide, also known as the O-antigen. scispace.comnih.govresearchgate.net The O-antigen is a highly variable and immunodominant structure composed of repeating oligosaccharide units. scispace.comasm.orgnih.govnih.gov this compound is a crucial precursor in the synthesis of these O-antigen repeat units in specific bacterial serotypes. scispace.comasm.orgresearchgate.netbham.ac.uk
Integration into O-Specific Polysaccharide Chains (e.g., Salmonella Group B, Yersinia pseudotuberculosis IIA)
This compound is incorporated into the O-specific polysaccharide chains of certain bacteria, notably in Salmonella serogroup B and Yersinia pseudotuberculosis serogroup IIA. researchgate.netnih.govresearchgate.netbham.ac.ukmetabolomicsworkbench.orgwikipedia.orgmetabolomicsworkbench.orgasm.orgnih.govmdpi.compsu.edumsu.eduuniprot.org In Salmonella group B, abequose is the terminal sugar in a repeat unit typically composed of four sugars. researchgate.netbham.ac.uk The biosynthesis of this compound involves a pathway starting from glucose 1-phosphate, with the enzyme this compound synthase (encoded by the rfbJ gene) catalyzing a key step. scispace.comasm.orgresearchgate.netbham.ac.ukwikipedia.org This activated form of abequose is then transferred to the growing O-antigen chain. asm.orgucl.ac.uk In Yersinia pseudotuberculosis serogroup IIA, the ddhABCD and abe genes are responsible for the synthesis of this compound, which is similarly integrated into the O-antigen structure. nih.govwikipedia.orgstring-db.org The incorporation of abequose occurs before the polymerization of the O-side chain. ucl.ac.uk
Contribution to O-Antigenic Specificity (e.g., O4 antigen in Salmonella)
The presence and specific linkage of abequose within the O-antigen repeat unit are critical determinants of antigenic specificity. asm.orgnih.govwikipedia.orgpsu.edu In Salmonella, abequose is the sugar that confers the O4 antigen specificity, characteristic of Salmonella group B. asm.orgnih.govresearchgate.netbham.ac.uk The dideoxyhexose sugar at a specific position in the O-antigen repeat unit, such as abequose in group B Salmonella or tyvelose (B24345) in group D Salmonella, dictates the O-antigen epitope and thus the serogroup. asm.orgnih.govbham.ac.ukpsu.edu The enzyme responsible for transferring abequose (or other dideoxyhexoses like paratose or tyvelose depending on availability) to the O-antigen backbone is CDP-alpha-D-abequose:alpha-D-mannopyranosyl-(1->4)-alpha-L-rhamnopyranosyl-(1->3)-alpha-D-galactopyranosyl-diphospho-ditrans,octacis-undecaprenol 3III-alpha-abequosyltransferase, also known as WbaV or RfbV. genome.jp This transferase is capable of utilizing different dideoxyhexoses, with the specific sugar incorporated depending on its availability in the strain. genome.jp
Role in Bacterial Adaptation and Virulence Mechanisms
The O-antigen, whose structure is influenced by this compound, plays a significant role in bacterial adaptation and virulence. nih.govresearchgate.netsemanticscholar.orgkuleuven.be Its variability across strains is crucial for a bacterium's interactions with its environment. nih.govresearchgate.netasm.org
Modulation of Host-Pathogen Interactions
The O-antigen structure can modulate host-pathogen interactions. nih.govmsu.eduoup.comhelmholtz-hiri.de Variations in the O-antigen can affect the bacteria's ability to interact with host immune components and colonize specific niches. nih.govmsu.eduplos.org Serotype conversion, which involves alterations to the LPS, can protect bacteria from the host immune response. msu.edu
Influence on Bacterial Survival in Specific Niches
The O-antigen is important for bacterial survival and adaptation to changing environments and specific niches within the host. nih.govresearchgate.netsemanticscholar.orgkuleuven.betdl.orgescholarship.orgescholarship.org For instance, alterations in LPS structure can impact a strain's ability to survive in certain environments or penetrate host tissues. msu.eduescholarship.org
Contribution to Resistance Mechanisms (e.g., evasion of complement system, antimicrobial peptide susceptibility)
The O-antigen contributes to bacterial resistance mechanisms, including evasion of the complement system and influencing susceptibility to antimicrobial peptides. nih.govmdpi.commsu.eduuniprot.orgoup.comfrontiersin.orgresearchgate.net The O-antigen acts as a first line of defense against the immune system and has been shown to mediate antimicrobial resistance. nih.govresearchgate.netasm.org The O-antigen epitope, influenced by sugars like abequose or tyvelose, can govern the levels of susceptibility to certain antibiotics like colistin (B93849) in Salmonella enterica. researchgate.netbham.ac.ukresearchgate.net Subtle structural differences in the O-antigen, such as those conferred by abequose versus tyvelose, may hinder the interaction of antimicrobial molecules with their targets. researchgate.net
Presence in Diverse Gram-Negative Bacteria (e.g., Salmonella, Yersinia, Citrobacter, Escherichia coli)
This compound serves as the activated form of abequose (3,6-dideoxy-D-galactose), an unusual dideoxyhexose sugar found in the O-antigens of certain Gram-negative bacteria. The incorporation of abequose into the O-antigen polysaccharide chain is a defining characteristic for specific serotypes within these bacterial genera.
Salmonella: Abequose is a characteristic sugar found in the O-antigen of Salmonella enterica group B serovars, such as Salmonella Typhimurium. mitoproteome.orgwikipedia.orgarchive.orgmetacyc.orgudel.eduresearchgate.netuniprot.org The presence of abequose, typically linked α-1,3 to a mannosyl residue in the O-antigen repeat unit, confers the O4 antigenic specificity to these strains. wikipedia.orgarchive.orgresearchgate.netuniprot.org This contrasts with Salmonella group A and D serovars, which contain paratose and tyvelose, respectively, as their immunodominant dideoxyhexose sugars, leading to different serological profiles (O2 and O9 antigens). wikipedia.orgarchive.orgudel.eduresearchgate.net The biosynthesis of this compound in Salmonella group B is mediated by enzymes encoded within the rfb gene cluster, with the final specific step catalyzed by this compound synthase, encoded by the rfbJ gene. mitoproteome.orgarchive.orgmetacyc.orgudel.eduresearchgate.net Studies involving Salmonella strains unable to produce this compound have demonstrated a failure to produce O-polysaccharide, highlighting its essential role in O-antigen biosynthesis in these serogroups. Furthermore, the O-antigen structure, including the presence of abequose or tyvelose, has been shown to influence susceptibility to antibiotics like colistin in Salmonella enterica. mitoproteome.orgmetacyc.orguniprot.org
Yersinia: Yersinia pseudotuberculosis, a Gram-negative pathogen, also exhibits structural diversity in its O-polysaccharide, which includes various 3,6-dideoxyhexoses. Abequose is present in the O-antigen of certain Y. pseudotuberculosis serotypes, such as serogroup IIA. Similar to Salmonella, the biosynthesis of this compound in Yersinia involves a pathway starting from a common intermediate (CDP-4-keto-3,6-dideoxy-glucose), with the abe gene (homologous to Salmonella rfbJ) encoding this compound synthase responsible for the final step specific to abequose synthesis. The O-antigen structure, determined by the specific dideoxyhexose present, contributes to the serological classification of Y. pseudotuberculosis strains and is a major virulence factor.
Citrobacter: Citrobacter species are also known to incorporate abequose into their O-antigens. Research indicates that certain Citrobacter strains, such as Citrobacter 139, contain abequose as a component of their O-polysaccharide. wikipedia.org In Citrobacter spp., abequose may be the only dideoxyhexose found in the O-antigen. wikipedia.org The biosynthesis of the Citrobacter 139 O-antigen proceeds through lipid-linked intermediates, with abequose being incorporated from this compound, contingent on the presence of other necessary nucleotide sugars. The O-antigen structure in Citrobacter, including the presence of abequose, contributes to the serological identification and potentially the biological properties of these bacteria.
Escherichia coli: While Escherichia coli is a diverse group of Gram-negative bacteria with a wide array of O-antigen structures, abequose is not a common constituent of E. coli O-antigens. Instead, E. coli O-antigens frequently contain colitose (3,6-dideoxy-L-galactose), which is an enantiomer of abequose. wikipedia.org Both abequose and colitose belong to the family of 3,6-dideoxyhexoses, and their biosynthesis pathways share common initial steps, diverging in the later enzymatic reactions. metabolomicsworkbench.orgmetabolomicsworkbench.org Although E. coli itself typically produces colitose, the study of this compound biosynthesis has often utilized E. coli strains as hosts for cloning and expressing Salmonellarfb genes, facilitating the in vitro synthesis and analysis of this compound and its precursors. This highlights the relatedness of the underlying biosynthetic machinery for these dideoxyhexoses across different genera of Enterobacteriaceae.
The presence and biosynthesis of this compound in these bacteria underscore its importance in defining O-antigen structure and serospecificity. This structural variation at the bacterial surface is critical for interactions with the host immune system, including complement activation and antibody recognition.
Below is a summary of the presence of abequose/CDP-abequose in the discussed Gram-negative bacteria:
| Bacterium | Presence of Abequose/CDP-Abequose | Associated O-Antigen Serogroup/Type | Key Biosynthetic Enzyme (Gene) | Biological Significance |
| Salmonella enterica | Present in certain serovars | Group B (e.g., O4 antigen) wikipedia.orgarchive.orguniprot.org | This compound synthase (rfbJ) mitoproteome.orgarchive.orgresearchgate.net | Serospecificity, Immune Evasion, Antibiotic Susceptibility mitoproteome.orgmetacyc.orguniprot.org |
| Yersinia pseudotuberculosis | Present in certain serotypes | Serogroup IIA | This compound synthase (abe) | Serospecificity, Virulence Factor |
| Citrobacter spp. | Present in certain strains | Specific O-serotypes (e.g., Citrobacter 139) wikipedia.org | Enzymes in O-antigen biosynthesis pathway | Serospecificity wikipedia.org |
| Escherichia coli | Generally Absent (Colitose present) wikipedia.org | N/A | N/A (related pathway for Colitose) | Used as host for rfbJ cloning in research |
(Note: In an interactive environment, the table above would be presented as an interactive data table.)
Methodological Approaches in Cdp Abequose Research
Enzyme Assays for Biosynthetic and Transfer Activities
Enzyme assays are fundamental for characterizing the activities of the enzymes responsible for the synthesis of CDP-abequose and its subsequent transfer to acceptor molecules. These assays measure the rate of substrate conversion or product formation, providing insights into enzyme kinetics, cofactor requirements, and the effects of inhibitors or activators.
Spectrophotometric Methods
Spectrophotometric methods are utilized to monitor enzyme activity by measuring changes in light absorbance at specific wavelengths. While this compound itself may not have a strong characteristic absorbance in the standard UV-Vis range, enzymes within its biosynthetic pathway can produce intermediates or utilize cofactors that do. For instance, CDP-glucose 4,6-dehydratase, an enzyme involved in the biosynthesis of 3,6-dideoxyhexoses like abequose, converts CDP-D-glucose to CDP-4-keto-6-deoxyglucose. This intermediate exhibits a characteristic ultraviolet light absorption at 318 nm, which can be monitored spectrophotometrically to assay the enzyme's activity. This approach allows for real-time measurement of the reaction progress.
Radiometric Assays (e.g., [14C]this compound incorporation)
Radiometric assays are highly sensitive methods used to quantify enzyme activity by tracking the incorporation of a radioactive label from a substrate into a product. In this compound research, radiometric assays using [14C]this compound are particularly valuable for studying the activity of abequosyltransferases (such as RfbV or WbaV). These enzymes catalyze the transfer of the abequose moiety from this compound to a lipid-linked oligosaccharide acceptor, a key step in O-antigen biosynthesis.
A typical radiometric assay for abequosyltransferase activity involves incubating a reaction mixture containing the enzyme source (e.g., bacterial membrane fractions), a suitable lipid-linked oligosaccharide acceptor, and [14C]this compound. The reaction is allowed to proceed for a specific time, and then the lipid-linked product containing the incorporated radioactive abequose is separated from the free radioactive this compound substrate. This separation is often achieved by techniques such as extraction with organic solvents, where the lipid-linked product partitions into the organic phase, while the nucleotide sugar remains in the aqueous phase. The radioactivity in the organic phase is then measured using a liquid scintillation counter, providing a quantitative measure of transferase activity. The incorporation of [14C]abequose onto the lipid-linked intermediate can be detected in the presence of decaprenol (B3143045) phosphate (B84403) and the nonradioactive nucleotide sugars required for the previous steps in O-antigen synthesis.
Chromatographic Techniques for Intermediate and Product Analysis
Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound, its precursors, and the products of enzymatic reactions. These methods allow researchers to analyze the complex mixtures of nucleotide sugars and other molecules involved in the biosynthetic and transfer pathways.
High-Performance Liquid Chromatography (HPLC) for CDP-Sugar Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nucleotide sugars, including this compound and its biosynthetic intermediates. HPLC offers high resolution and sensitivity, making it suitable for analyzing relatively polar molecules like nucleotide sugars.
In the context of this compound research, HPLC methods have been developed to baseline separate various CDP-sugars involved in the pathway, such as CDP-D-glucose, CDP-6-deoxy-D-xylo-4-hexulose, CDP-3,6-dideoxy-D-xylo-4-hexulose, and CDP-D-abequose. These methods typically employ reversed-phase or anion-exchange columns with appropriate mobile phases and detection methods, such as UV detection, which is possible due to the presence of the cytidine (B196190) moiety that absorbs UV light. HPLC can be used to monitor the progress of in vitro enzymatic synthesis of this compound, allowing for the quantification of substrates consumed and products formed. For example, a HPLC technique was developed and used for enzyme assays and for the analysis of synthesized products during the in vitro synthesis of CDP-D-abequose using Salmonella enzymes. This technique allowed for the baseline separation of four CDP-sugars.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sugar Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of the sugar components of complex molecules like lipopolysaccharides, including abequose. GC-MS requires volatile derivatives of the sugars, so samples containing abequose are typically subjected to hydrolysis to release the sugar, followed by chemical derivatization (e.g., acetylation or trimethylsilylation) to make them volatile for GC analysis.
Once separated by GC, the derivatized sugars are detected and identified by mass spectrometry based on their unique fragmentation patterns. GC-MS has been used to confirm the presence of abequose as the hexose (B10828440) part of the end product in in vitro synthesis reactions and to identify intermediate sugar molecules in the this compound biosynthetic pathway. Metabolite analysis by GC-MS has also been applied to study the composition of bacterial cell components like lipopolysaccharides, where abequose is found.
Molecular Biology Techniques
Molecular biology techniques play a crucial role in understanding the genetic basis of this compound biosynthesis and transfer. These techniques enable the identification, cloning, and manipulation of the genes encoding the enzymes involved in these pathways.
Key molecular biology approaches include:
Gene Cloning and Sequencing: Identifying and cloning the genes within the rfb gene cluster that are responsible for this compound synthesis (e.g., rfbF, rfbG, rfbH, rfbI, rfbJ) and transfer (rfbV or wbaV) is fundamental. Sequencing these genes provides information about the primary structure of the enzymes and allows for comparisons between different bacterial strains and serovars. The gene rfbJ, encoding abequose synthase, has been cloned and sequenced from a group B Salmonella strain.
Gene Expression: Expressing cloned rfb genes in heterologous host systems, such as Escherichia coli, allows for the production of larger quantities of the enzymes, facilitating their purification and biochemical characterization. In vitro enzymatic synthesis of CDP-D-abequose has been achieved using enzymes from cell extracts of E. coli strains harboring and expressing genes of the rfb gene cluster from Salmonella enterica.
Mutagenesis: Introducing specific mutations into the rfb genes helps to study the function of individual enzymes and their role in the this compound pathway and O-antigen synthesis. Point mutants in rfbH have been described.
Genetic Complementation: Complementing mutations in rfb genes with cloned copies of the wild-type genes can restore the ability of a bacterium to synthesize this compound and the corresponding O-antigen, confirming the function of the cloned gene. Cloning the rfbJ gene into group A or group D Salmonella strains conferred on them the ability to make abequose, which was then incorporated into the O antigen.
Bioinformatic Analysis: Analyzing gene sequences and comparing them to known genes in databases can provide insights into the evolutionary relationships of the enzymes and predict their functions. Homology between the abequose synthase gene (rfbJ) and galactose epimerase has been observed.
These molecular biology techniques are essential for dissecting the genetic and enzymatic machinery underlying this compound metabolism and its contribution to bacterial cell surface structure and antigenicity.
Gene Cloning and Expression for Enzyme Production
Gene cloning and expression are fundamental techniques for obtaining sufficient quantities of this compound metabolizing enzymes for detailed study. The genes encoding these enzymes, such as rfbJ (encoding this compound synthase), are typically cloned into expression vectors. asm.orgwikipedia.orgnih.gov These vectors are then introduced into suitable host organisms, often Escherichia coli, for recombinant protein production. nih.gov
The rfb gene cluster in Salmonella enterica contains the genes necessary for the biosynthesis of this compound and its incorporation into the O-antigen. asm.orgnih.gov Cloning and expressing individual genes from this cluster, such as rfbF and rfbG which are involved in earlier steps of the pathway, allow for the study of specific enzymatic reactions in vitro. asm.orgnih.gov Successful expression yields cell extracts or purified enzymes that can be used for activity assays, substrate specificity studies, and subsequent structural analyses. nih.gov
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the catalytic activity, substrate binding, or structural integrity of this compound metabolizing enzymes. By introducing specific nucleotide changes in the cloned gene, researchers can alter a particular codon to encode a different amino acid. creative-biolabs.combiorxiv.orgneb.com
This technique is crucial for understanding structure-function relationships. For example, mutating residues suspected to be in the active site or involved in cofactor binding can reveal their importance in catalysis. Studies on related enzymes involved in dideoxyhexose biosynthesis, such as CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1), have utilized site-directed mutagenesis to identify residues critical for dehydration and transamination activities and even to convert the enzyme's function. nih.gov Applying similar approaches to this compound enzymes can pinpoint key residues responsible for substrate specificity and catalytic mechanism.
Genetic Manipulation for Pathway Engineering (e.g., lambda red recombinase system)
Genetic manipulation techniques, particularly those enabling targeted chromosomal modifications, are invaluable for engineering bacterial strains with altered this compound synthesis or O-antigen structures. The lambda red recombinase system is a widely used tool for this purpose in Escherichia coli and Salmonella enterica. addgene.orgplos.orgnih.govnih.gov
The lambda red system facilitates homologous recombination, allowing for the precise insertion, deletion, or modification of genes on the bacterial chromosome using linear DNA substrates with short flanking homology regions. addgene.orgnih.gov This enables researchers to:
Delete genes involved in this compound biosynthesis to study the effect on O-antigen production and bacterial phenotypes, such as virulence or susceptibility to phages or antibiotics. nih.govresearchgate.net
Replace the rfbJ gene with homologous genes from other serovars (e.g., rfbS or rfbE from group D Salmonella) to alter the terminal dideoxyhexose in the O-antigen and investigate the resulting changes in antigenic specificity and immune responses. nih.govgoogle.comtandfonline.com
Introduce or modify genes within the this compound pathway to potentially engineer novel sugar structures or to optimize the production of specific O-antigen variants. tandfonline.com
The lambda red system is particularly advantageous for its efficiency and ability to make precise, scarless modifications, making it a powerful tool for dissecting and manipulating the genetic basis of this compound related pathways. addgene.orgnih.gov
Structural Biology of this compound Metabolizing Enzymes
Understanding the three-dimensional structures of enzymes involved in this compound metabolism provides critical insights into their catalytic mechanisms, substrate binding sites, and interactions with cofactors. Two primary techniques employed in this area are protein crystallography and NMR spectroscopy.
Protein Crystallography
Protein crystallography is a technique used to determine the atomic resolution three-dimensional structure of proteins. By obtaining high-quality protein crystals and analyzing the diffraction patterns produced when X-rays pass through them, researchers can reconstruct the electron density map and build an atomic model of the protein. wisc.edu
For enzymes involved in this compound biosynthesis, crystallography can reveal the precise arrangement of amino acid residues in the active site, the binding pockets for CDP-glucose or downstream intermediates, and the location of any required metal ions or cofactors (e.g., NADP+). wisc.edugenome.jp Structures of related enzymes in dideoxyhexose biosynthesis, such as the E1 dehydrase, have been solved using X-ray crystallography, providing a framework for understanding the structural basis of their function. nih.govwisc.edu Such structural information is invaluable for rational site-directed mutagenesis studies and for the design of potential enzyme inhibitors.
NMR Spectroscopy (for enzyme-substrate interactions)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of biological molecules in solution. While protein crystallography provides a static picture, NMR can offer insights into the conformational changes that occur upon substrate binding and the dynamic nature of enzyme-substrate complexes. utoronto.camdpi.com
In the context of this compound metabolizing enzymes, NMR spectroscopy can be used to:
Study the binding of this compound or its precursors and intermediates to the enzyme. By observing changes in the chemical shifts of enzyme or ligand nuclei upon binding, researchers can map the binding interface and estimate binding affinities. researchgate.net
Investigate the conformational dynamics of the enzyme and how these dynamics are affected by substrate binding. utoronto.camdpi.com
Potentially determine the solution structure of smaller enzymes or specific domains involved in substrate interaction.
NMR, particularly in-cell NMR, can also provide information about enzyme behavior in a more native environment, considering the effects of cellular crowding and interactions with other molecules. mdpi.com While challenging for large protein complexes, specific applications of NMR are highly valuable for understanding the dynamic aspects of enzyme-substrate recognition and catalysis in the this compound pathway. researchgate.net
Evolutionary and Comparative Glycobiology of Cdp Abequose Pathways
Phylogenetic Analysis of rfb Gene Clusters
Phylogenetic analysis of rfb gene clusters, which encode the enzymes responsible for O-antigen biosynthesis, reveals evolutionary relationships between different serogroups and bacterial species. Studies on Leptospira species, for instance, have utilized phylogenetic methods to understand the evolutionary processes influencing serology, which is largely based on O-antigen characteristics. Analysis of genes within the rfb locus from various Leptospira serogroups showed that the gene composition is strongly associated with serological classification, grouping samples belonging to the same serogroup or those with shared serological affinity. life-science-alliance.orgbiorxiv.org While genes at the 3' end of the rfb locus, involved in O-antigen processing and dTDP-rhamnose biosynthesis, tend to be conserved, the gene composition in other regions can differ considerably among different serogroups. biorxiv.org Phylogenetic analysis of gene trees within the rfb locus in Leptospira often show topologies significantly different from the species tree, suggesting complex evolutionary histories. biorxiv.org
In Salmonella enterica, the rfb gene cluster is located between the galF and gnd genes and is the primary determinant of O-antigen diversity. nih.gov Phylogenetic analysis of the galactose-initiated O antigens in S. enterica has provided insights into the relationships of these gene clusters. nih.govresearchgate.net The low G+C content observed in many rfb gene clusters, including those involved in CDP-abequose synthesis, suggests their acquisition through lateral gene transfer from species with different genomic compositions. researchgate.netnih.govasm.orgnih.gov
Mechanisms of O-Antigen Polymorphism Evolution
The remarkable diversity of O-antigen structures arises through several evolutionary mechanisms acting on the rfb gene cluster. These mechanisms lead to variations in sugar composition, linkage, and arrangement within the O-unit repeat.
Recombination and Lateral Gene Transfer Events
Lateral gene transfer (LGT), also known as horizontal gene transfer, is a significant driver of O-antigen diversity. This process involves the transfer of genetic material, including entire rfb gene clusters or segments thereof, between different bacterial strains or species. researchgate.netoup.comnih.govoup.com Evidence for LGT in O-antigen evolution has been observed in various genera, including Salmonella, Escherichia, Vibrio, Yersinia, and Brucella. researchgate.net The acquisition of new rfb gene clusters through LGT can introduce novel enzymatic pathways for the synthesis of different sugars, including this compound, or alter the assembly and polymerization of the O-unit. nih.gov
Recombination, both homologous and illegitimate, plays a crucial role in rearranging and diversifying existing rfb gene clusters. Recombination events can lead to the shuffling of genes, the creation of mosaic alleles, and the insertion or deletion of genetic material within the locus. nih.govpnas.org For example, recombination within the rfb locus in S. enterica has been implicated in the evolution of new O-antigen forms. psu.edu Intragenic recombination of archived alleles within a single cell has also been proposed as a primary source of variation in some bacteria. pnas.org
The presence of insertion sequences (IS) elements within rfb gene clusters can also facilitate rearrangements and contribute to diversity by mediating lateral gene transfer and gene inactivation. mdpi.com
Gene Deletion and Rearrangement
Gene deletion and rearrangement events within the rfb locus contribute to O-antigen polymorphism by altering the repertoire of enzymes available for sugar biosynthesis and O-unit assembly. Deletions can result in the loss of specific sugar residues from the O-antigen or affect the polymerization process. asm.orgnih.gov For instance, a single gene deletion can prevent the synthesis of a particular O-antigen structure. asm.org
Rearrangements, such as inversions and translocations, can alter the order of genes within the rfb cluster, potentially affecting gene expression or the efficiency of the biosynthetic pathway. Large chromosomal rearrangements have also been identified as a mechanism of variation in O-antigen gene clusters. researchgate.net The comparison of rfb gene clusters from different serogroups often reveals differences in gene content and arrangement, reflecting these deletion and rearrangement events. nih.gov In E. coli, gene deletion, acquisition, or inactivation within the O-antigen gene cluster can lead to evolutionary changes. mdpi.com
Ancestral Pathway Hypothesis (e.g., this compound pathway as ancestral to paratose/tyvelose (B24345) pathways)
Comparative analysis of the biosynthetic pathways for 3,6-dideoxyhexose (B1251815) sugars, such as abequose, paratose, and tyvelose, found in bacterial O-antigens has led to hypotheses about their evolutionary origins. The this compound pathway is involved in the synthesis of this compound, while related pathways lead to the synthesis of CDP-paratose and CDP-tyvelose. These sugars are immunodominant in the O antigens of certain Salmonella serogroups (abequose in group B, paratose in group A, and tyvelose in group D). asm.orgnih.govnih.gov
The biosynthetic pathways for these sugars share common initial steps, converting glucose-1-phosphate to CDP-4-keto-3,6-dideoxy-D-glucose through the action of enzymes encoded by ddhABCD genes. psu.edu Downstream enzymatic steps, however, differ and are catalyzed by enzymes like abequose synthase (rfbJ or abe), paratose synthase (rfbS or prt), and CDP-tyvelose epimerase (rfbE or tyv). asm.orgnih.govpsu.eduwikipedia.org
Based on genetic and phylogenetic evidence, it has been suggested that the this compound pathway may represent an ancestral form from which the CDP-paratose and CDP-tyvelose pathways evolved. researchgate.netscispace.com This hypothesis is supported by the observation that the abequose pathway is present in multiple Salmonella serogroups (e.g., B and C2-C3), and the abe genes in these groups show significant divergence. researchgate.net The genes involved in the synthesis of paratose and tyvelose show homology to the abequose synthesis gene, but with ancient divergence, suggesting a common ancestry followed by diversification and functional specialization. asm.orgnih.gov For example, the rfbS gene encoding paratose synthase is present in Salmonella groups A and D, while the rfbE gene encoding CDP-tyvelose epimerase is active in group D but present in a mutant form in group A strains, explaining the presence of paratose instead of tyvelose in group A. asm.orgnih.govnih.gov
The low G+C content of rfbJ, rfbS, and rfbE genes, similar to other rfb genes, further supports the idea of their acquisition through horizontal transfer, potentially bringing these related pathways into different bacterial lineages. asm.orgnih.gov
Future Research Directions and Translational Perspectives
Uncharacterized Enzymes and Regulatory Mechanisms in the CDP-Abequose Pathway
While the core enzymatic steps for this compound synthesis in well-studied organisms like Salmonella enterica are largely understood, involving enzymes such as CDP-glucose 4,6-dehydratase and this compound synthase (RfbJ) wikipedia.orgnih.govnih.gov, the intricate details of all enzymes and their regulatory mechanisms are not fully elucidated across the diverse range of bacteria that utilize this sugar. There is a need to identify and characterize any remaining uncharacterized enzymes involved in side reactions, pathway channeling, or regulation of flux through the pathway. Furthermore, the complex regulatory networks controlling the expression and activity of the genes (rfb genes) encoding these enzymes warrant further investigation. Understanding these regulatory mechanisms, which can involve transcriptional, post-transcriptional, and post-translational control, could provide insights into how bacteria modulate O-antigen synthesis in response to environmental cues or host interactions. asm.org Comparative genomics and functional studies in various abequose-producing bacteria could reveal novel regulatory elements and enzymatic variations.
Exploration of Novel Bacterial Species Utilizing this compound in Glycoconjugate Synthesis
This compound is primarily associated with the O-antigen of Salmonella and Citrobacter. wikipedia.org However, exploring novel or less-studied bacterial species could uncover new instances of this compound utilization in different types of glycoconjugates or with unique structural contexts. unil.ch Investigating the O-antigen structures and the corresponding gene clusters in a wider range of Gram-negative bacteria could reveal novel abequose-containing polysaccharides with potentially different biological functions. This exploration could involve genomic sequencing, glycan structural analysis, and functional characterization of newly identified rfb gene clusters. asm.org The discovery of novel abequose-utilizing pathways or glycoconjugates could expand our understanding of bacterial glycodiversity and its biological significance.
Synthetic Biology and Metabolic Engineering for Tailored Glycoconjugate Design
The knowledge of the this compound biosynthetic pathway provides a foundation for applying synthetic biology and metabolic engineering approaches to design and produce tailored glycoconjugates. escholarship.orgmathworks.comnih.govopenaccessjournals.comyoutube.com By manipulating the genes and enzymes involved in this compound synthesis and subsequent glycosylation steps, it may be possible to engineer bacteria to produce modified O-antigens or other glycoconjugates with desired properties. researchgate.netplos.org This could involve altering the abequose structure, incorporating it into different polysaccharide backbones, or controlling the degree of polymerization. uzh.ch Such engineered glycoconjugates could have applications in vaccine development, where specific O-antigen structures are crucial for eliciting protective immune responses. plos.orguzh.ch Metabolic engineering strategies could focus on optimizing the production of this compound within a host organism or introducing the necessary pathway genes into a heterologous expression system for efficient synthesis of abequose-containing glycans. escholarship.orgresearchgate.net
Targeting this compound Pathway Enzymes for Antimicrobial Strategy Development (mechanistic studies and target identification)
Given the essential role of O-antigen in the virulence and survival of many pathogenic Gram-negative bacteria, the enzymes involved in this compound biosynthesis represent potential targets for the development of novel antimicrobial agents. nih.govfrontiersin.org Inhibiting the synthesis of this compound would disrupt O-antigen production, potentially leading to increased susceptibility to host immune defenses or rendering bacteria more vulnerable to environmental stresses. nih.gov Future research should focus on detailed mechanistic studies of the key enzymes in the pathway, such as CDP-glucose 4,6-dehydratase and this compound synthase, to identify critical active site residues, substrate binding modes, and catalytic mechanisms. nih.govacs.org This information is crucial for the rational design of specific enzyme inhibitors. frontiersin.org High-throughput screening of small molecule libraries targeting these enzymes, coupled with structure-activity relationship studies, could lead to the identification of lead compounds for antimicrobial drug development. frontiersin.org Furthermore, studying the essentiality of these genes in different bacterial pathogens could help prioritize targets. plos.orgoup.com
Advanced Structural Characterization of Key Enzymes and Their Complexes Involved in this compound Metabolism
Determining the three-dimensional structures of the enzymes in the this compound biosynthetic pathway, both in isolation and in complex with their substrates, products, or inhibitors, is vital for understanding their function and facilitating structure-based drug design. Techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy can provide high-resolution structural information. acs.org Structural studies can reveal details about enzyme active sites, conformational changes upon substrate binding, and interactions with other proteins or cellular components. acs.org This knowledge can inform the design of inhibitors that bind specifically to the target enzyme, minimizing off-target effects. frontiersin.org Studying the structures of enzyme complexes involved in channeling intermediates between steps in the pathway could also provide insights into the efficiency and regulation of the biosynthetic process.
Q & A
Q. What is the enzymatic pathway for CDP-abequose biosynthesis in Salmonella, and which genes are involved?
this compound is synthesized from CDP-4-keto-3,6-dideoxy-D-glucose via the enzyme abequose synthase (EC 1.1.1.341), encoded by the rfbJ gene in Salmonella Group B strains. This step is unique to this compound biosynthesis and distinguishes it from related pathways like CDP-paratose (Group A) and CDP-tyvelose (Group D) . Comparative genomic studies reveal homologous genes (rfbS, rfbE) in other serogroups, but their divergence suggests ancient evolutionary origins .
Q. How is this compound incorporated into the O-antigen structure of Salmonella lipopolysaccharide (LPS)?
this compound serves as the sugar donor for the immunodominant α-1,3-linked abequose residue in the O-antigen repeating unit. Glycosyltransferases, such as α-1,3-abequosyltransferase (EC 2.4.1.60), catalyze its transfer to the growing LPS chain. Mutagenesis studies (e.g., transposon-based fitness assays) have identified essential genes in this pathway, including those encoding sugar-nucleotide biosynthesis enzymes .
Q. What experimental methods are used to assay this compound synthase activity?
In vitro assays typically involve incubating cell extracts with CDP-4-keto-3,6-dideoxy-D-glucose and NADPH, followed by chromatographic (e.g., HPLC) or radiolabeled substrate tracking to quantify this compound production . Gene knockout strains (e.g., rfbJ mutants) are used to validate enzyme specificity .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on the genetic regulation of this compound biosynthesis across Salmonella serovars?
Discrepancies arise from horizontal gene transfer events and serovar-specific pseudogenes. For example, Group D strains possess functional rfbE (encoding CDP-tyvelose epimerase), while Group A strains carry a nonfunctional variant. Phylogenetic analysis of rfb gene clusters and complementation assays in mutant strains (e.g., Salmonella CL4419) help resolve these contradictions .
Q. What methodological challenges arise in distinguishing this compound from structurally similar compounds like CDP-paratose?
this compound and CDP-paratose differ only in the stereochemistry of their 4-hydroxy groups. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for structural confirmation. Enzyme-specific inhibitors or gene deletion strains (e.g., rfbS mutants lacking paratose synthase) can isolate this compound in mixed reactions .
Q. How can researchers design experiments to study the functional divergence of abequose synthase (RfbJ) and paratose synthase (RfbS)?
Comparative enzymology approaches include:
- Site-directed mutagenesis : Targeting conserved residues in RfbJ/RfbS to identify catalytic determinants.
- Substrate competition assays : Testing enzyme specificity using CDP-4-keto-3,6-dideoxy-D-glucose and analogs.
- Structural modeling : Aligning 3D protein structures to pinpoint steric or electronic differences .
Q. What strategies address low yields of this compound in in vitro enzymatic synthesis?
Optimization involves:
- Cofactor recycling : NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) to sustain reductase activity.
- Enzyme engineering : Directed evolution of RfbJ for improved stability or substrate affinity.
- Metabolic pathway reconstitution : Co-expressing upstream enzymes (e.g., CDP-glucose dehydratase) in heterologous hosts like E. coli .
Methodological Considerations
- Mutant Analysis : Transposon mutagenesis and competitive fitness assays (e.g., in Salmonella SL3261) reveal essential genes in LPS biosynthesis .
- Epimerase Activity : CDP-paratose 2-epimerase (EC 5.1.3.10) assays require monitoring the conversion of CDP-paratose to CDP-tyvelose via HPLC or enzymatic coupling with NAD+/NADH detection .
- Phylogenetic Tools : Use BLAST and Clustal Omega to analyze rfb gene homology and infer horizontal gene transfer events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
